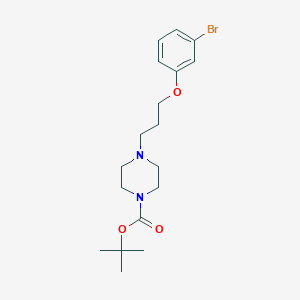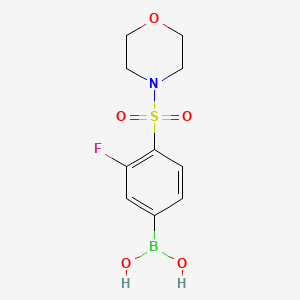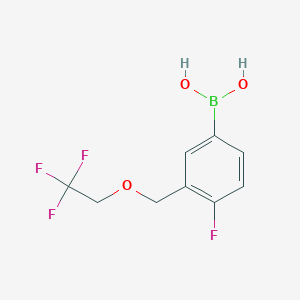![molecular formula C9H8ClF3O B1408953 2-[3-クロロ-5-(トリフルオロメチル)フェニル]エタン-1-オール CAS No. 1894930-43-8](/img/structure/B1408953.png)
2-[3-クロロ-5-(トリフルオロメチル)フェニル]エタン-1-オール
概要
説明
2-[3-Chloro-5-(trifluoromethyl)phenyl]ethan-1-ol is an organic compound characterized by the presence of a chloro and trifluoromethyl group attached to a phenyl ring, with an ethan-1-ol moiety
科学的研究の応用
2-[3-Chloro-5-(trifluoromethyl)phenyl]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific chemical and physical properties.
作用機序
Target of Action
The compound’s primary targets would likely depend on its specific structure and functional groups. For instance, compounds with a trifluoromethyl group often exhibit strong electronegativity and lipophilicity, which can influence their interaction with biological targets .
Mode of Action
The mode of action would depend on the specific biological target. The compound might bind to a receptor or enzyme, altering its function and leading to downstream effects. The trifluoromethyl group could enhance binding affinity or selectivity .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be influenced by its chemical structure. For example, the trifluoromethyl group could enhance metabolic stability, potentially improving the compound’s bioavailability .
生化学分析
Biochemical Properties
2-[3-Chloro-5-(trifluoromethyl)phenyl]ethan-1-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform and the context of the interaction . Additionally, 2-[3-Chloro-5-(trifluoromethyl)phenyl]ethan-1-ol can bind to certain receptor proteins, modulating their signaling pathways and downstream effects.
Cellular Effects
The effects of 2-[3-Chloro-5-(trifluoromethyl)phenyl]ethan-1-ol on cellular processes are diverse and significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of key signaling pathways such as the MAPK/ERK pathway, which plays a critical role in cell proliferation, differentiation, and survival . Furthermore, 2-[3-Chloro-5-(trifluoromethyl)phenyl]ethan-1-ol can alter gene expression profiles by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in various cellular processes . The compound also impacts cellular metabolism by influencing the activity of metabolic enzymes and altering the levels of key metabolites.
Molecular Mechanism
The molecular mechanism of action of 2-[3-Chloro-5-(trifluoromethyl)phenyl]ethan-1-ol involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity and function. For instance, the binding of 2-[3-Chloro-5-(trifluoromethyl)phenyl]ethan-1-ol to cytochrome P450 enzymes can result in either inhibition or activation of these enzymes, depending on the specific isoform and the context of the interaction . Additionally, this compound can modulate the activity of transcription factors, leading to changes in gene expression and downstream cellular effects. The molecular interactions of 2-[3-Chloro-5-(trifluoromethyl)phenyl]ethan-1-ol are complex and context-dependent, contributing to its diverse biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[3-Chloro-5-(trifluoromethyl)phenyl]ethan-1-ol can change over time due to factors such as stability, degradation, and long-term effects on cellular function. This compound has been shown to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation and loss of activity. In in vitro and in vivo studies, long-term exposure to 2-[3-Chloro-5-(trifluoromethyl)phenyl]ethan-1-ol has been associated with changes in cellular function, including alterations in cell signaling pathways, gene expression, and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-[3-Chloro-5-(trifluoromethyl)phenyl]ethan-1-ol in animal models vary with different dosages. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, 2-[3-Chloro-5-(trifluoromethyl)phenyl]ethan-1-ol can exhibit toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . The threshold for these toxic effects varies depending on the species and the specific experimental conditions. It is important to carefully monitor the dosage and exposure duration to minimize the risk of adverse effects in animal studies.
Metabolic Pathways
2-[3-Chloro-5-(trifluoromethyl)phenyl]ethan-1-ol is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of several metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion. The metabolic pathways of 2-[3-Chloro-5-(trifluoromethyl)phenyl]ethan-1-ol are complex and can vary depending on the specific experimental conditions and the species being studied.
Transport and Distribution
The transport and distribution of 2-[3-Chloro-5-(trifluoromethyl)phenyl]ethan-1-ol within cells and tissues are influenced by several factors, including its physicochemical properties and interactions with transporters and binding proteins. This compound can be transported across cell membranes by passive diffusion and active transport mechanisms . Once inside the cells, 2-[3-Chloro-5-(trifluoromethyl)phenyl]ethan-1-ol can bind to specific proteins, influencing its localization and accumulation within different cellular compartments. The distribution of this compound within tissues is also influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins.
Subcellular Localization
The subcellular localization of 2-[3-Chloro-5-(trifluoromethyl)phenyl]ethan-1-ol is critical for its activity and function. This compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, and mitochondria, depending on the presence of targeting signals and post-translational modifications . The subcellular localization of 2-[3-Chloro-5-(trifluoromethyl)phenyl]ethan-1-ol can influence its interactions with biomolecules and its overall biochemical and cellular effects. For instance, localization to the nucleus can enhance its interaction with transcription factors and other regulatory proteins, leading to changes in gene expression and downstream cellular effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Chloro-5-(trifluoromethyl)phenyl]ethan-1-ol typically involves the reaction of 3-chloro-5-(trifluoromethyl)benzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is usually carried out at room temperature and yields the desired ethan-1-ol derivative.
Industrial Production Methods
In an industrial setting, the production of 2-[3-Chloro-5-(trifluoromethyl)phenyl]ethan-1-ol may involve more scalable and cost-effective methods. Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common approach. This method allows for the efficient reduction of the aldehyde group under mild conditions, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
2-[3-Chloro-5-(trifluoromethyl)phenyl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can convert the hydroxyl group to a methyl group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under appropriate conditions.
Major Products
Oxidation: 2-[3-Chloro-5-(trifluoromethyl)phenyl]ethanone.
Reduction: 2-[3-Chloro-5-(trifluoromethyl)phenyl]ethane.
Substitution: 2-[3-Amino-5-(trifluoromethyl)phenyl]ethan-1-ol or 2-[3-(Thiocyano)-5-(trifluoromethyl)phenyl]ethan-1-ol.
類似化合物との比較
Similar Compounds
- 2-[3-Chloro-5-(trifluoromethyl)phenyl]ethanone
- 2-[3-Amino-5-(trifluoromethyl)phenyl]ethan-1-ol
- 2-[3-(Thiocyano)-5-(trifluoromethyl)phenyl]ethan-1-ol
Uniqueness
2-[3-Chloro-5-(trifluoromethyl)phenyl]ethan-1-ol is unique due to the combination of its chloro and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it a valuable intermediate in various chemical syntheses and applications.
特性
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3O/c10-8-4-6(1-2-14)3-7(5-8)9(11,12)13/h3-5,14H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XORIBGURSDFGJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Cl)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Ethyl 8-cyano-7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1408881.png)




![2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-1-yl)ethanol](/img/structure/B1408887.png)


